molecular formula C50H82N8O15 B165309 Citropeptin CAS No. 128554-13-2

Citropeptin

Cat. No. B165309
M. Wt: 1035.2 g/mol
InChI Key: HHBCEPSFYPJHIF-AIRRWTJMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citropeptin is a natural peptide that is found in citrus fruits. It is also known as Citrus Peptide or Citrus Bioflavonoid. Citropeptin has attracted the attention of researchers due to its potential benefits in various biological processes.

Mechanism Of Action

The mechanism of action of Citropeptin is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators, such as cytokines and prostaglandins, and the scavenging of reactive oxygen species (ROS) and free radicals.

Biochemical And Physiological Effects

Citropeptin has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.

Advantages And Limitations For Lab Experiments

Citropeptin has several advantages for lab experiments, including its natural origin, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action. Additionally, the optimization of its bioavailability and stability could also be a focus of future research.
Conclusion:
In conclusion, Citropeptin is a natural peptide found in citrus fruits that has potential benefits in various biological processes. Its synthesis method involves the use of solvents and chromatography techniques, and it has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to exert its effects through various pathways. Citropeptin has several advantages for lab experiments, but also has some limitations. There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action.

Synthesis Methods

Citropeptin is synthesized from citrus fruits, such as oranges, lemons, and grapefruits. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the bioactive compounds from the fruit peels. The extracted compounds are then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to obtain pure Citropeptin.

Scientific Research Applications

Citropeptin has been extensively studied for its potential benefits in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential in preventing and treating various diseases, such as cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

128554-13-2

Product Name

Citropeptin

Molecular Formula

C50H82N8O15

Molecular Weight

1035.2 g/mol

IUPAC Name

2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide

InChI

InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+

InChI Key

HHBCEPSFYPJHIF-AIRRWTJMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

SMILES

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

Canonical SMILES

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C

synonyms

citropeptin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.